2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
Description
This compound is a coumarin-benzimidazole hybrid featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) core linked via an acetamide bridge to a 1-(propan-2-yl)-1H-benzimidazol-2-ylmethyl group. The coumarin moiety is known for its photophysical properties and bioactivity, while the benzimidazole group contributes to interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)26-19-7-5-4-6-18(19)25-21(26)12-24-22(27)13-29-16-8-9-17-15(3)10-23(28)30-20(17)11-16/h4-11,14H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
PUZOQEWCKRJGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be modified using different alkyl halides or acyl chlorides
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. The chromenyl group may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting antimicrobial effects. Studies have shown that similar coumarin derivatives exhibit significant antibacterial activity against resistant strains of bacteria .
Anticancer Properties : Research suggests that the compound may possess anticancer properties due to its ability to modulate various biological pathways. The benzimidazole moiety is known to interact with cellular targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses .
Materials Science Applications
The photochemical properties of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide make it suitable for use in light-sensitive materials and smart polymers. Its ability to absorb light and participate in photochemical reactions can be harnessed in the development of advanced materials with specific functional properties .
Biological Research Applications
Fluorescent Probes : The unique structure of this compound allows it to be studied as a potential fluorescent probe for biological macromolecules. Its interactions with proteins and nucleic acids can provide insights into cellular processes and molecular mechanisms .
Mechanism of Action : The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets. The chromenyl group can engage in photochemical reactions, while the benzimidazole moiety may bind to enzymes and receptors, influencing biological pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can intercalate with DNA, inhibiting the activity of DNA gyrase, which is crucial for bacterial replication . Additionally, the benzimidazole moiety can bind to various proteins, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations :
- The target compound is unique in combining a coumarin core with a propan-2-yl-substituted benzimidazole, distinguishing it from analogs with simpler benzimidazole linkages (e.g., ethyl group in ).
- Flurbiprofen hybrids () integrate nonsteroidal anti-inflammatory drug (NSAID) motifs, suggesting dual anti-inflammatory and coumarin-mediated effects.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound has higher lipophilicity (LogP ~3.2) due to the propan-2-yl group, which may favor blood-brain barrier penetration but reduce aqueous solubility.
- Hydroxypropyl and benzodioxole derivatives () show improved solubility, making them more suitable for intravenous formulations.
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide , commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential applications in medicine.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of approximately 305.28 g/mol. The structure features a coumarin moiety, which is known for various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N2O6 |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC |
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to reduced bacterial growth and viability, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins are well-documented. The compound has demonstrated the ability to downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The mechanism involves the modulation of key proteins involved in cell survival and death, making it a subject of interest for cancer therapy research .
The biological effects of the compound are primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : By binding to the active site of DNA gyrase, the compound disrupts DNA replication in bacteria.
- Cytokine Modulation : It alters the expression of cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.
- Apoptosis Induction : The compound activates caspases and other apoptotic factors in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various coumarin derivatives, including our compound, it was found that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be relatively low, indicating potent antimicrobial effects .
Study 2: Anti-inflammatory Mechanisms
A controlled study on the anti-inflammatory effects demonstrated that treatment with the compound resulted in significant reductions in edema in animal models of inflammation. Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory markers compared to controls .
Study 3: Cancer Cell Line Testing
In vitro studies on human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, supporting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves coupling chromen-7-yloxy acetic acid derivatives with benzimidazole moieties. A general approach includes:
Oxyacetylation : React 4-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the acetamide backbone .
Benzimidazole functionalization : Introduce the 1-(propan-2-yl) group via alkylation of benzimidazole precursors using propargyl bromide or similar reagents .
Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the chromenyloxyacetate to the benzimidazole scaffold .
Optimization Tips :
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. A structured approach includes:
Standardize assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions from validated studies (e.g., MTT assays at 48h incubation) .
Re-evaluate purity : Employ preparative HPLC to isolate >95% pure batches and retest .
Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .
Case Study : reports divergent activities for coumarin-benzimidazole hybrids; re-synthesis under inert atmospheres resolved oxidation-related discrepancies .
Q. What strategies improve low yields in the benzimidazole-chromenyloxy coupling step?
- Methodological Answer : Low yields (<40%) in coupling may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Pre-activation : Use in-situ activation of the carboxylic acid with HOBt/DMAP to enhance reactivity .
- Solvent optimization : Switch to DMF:DCM (1:1) mixtures to balance solubility and reaction kinetics .
- Temperature control : Perform reactions at 0–5°C to minimize side-product formation .
Data-Driven Example : achieved 58% yield for a similar acetamide by gradient TLC purification and recrystallization .
Q. How can computational modeling (e.g., COMSOL/AI) optimize synthetic or pharmacokinetic parameters?
- Methodological Answer : Integrate AI-driven tools for:
- Reaction prediction : Train models on existing datasets (e.g., USPTO reaction database) to predict optimal reagents .
- Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions .
- ADMET profiling : Apply QSAR models (e.g., SwissADME) to prioritize derivatives with favorable logP and CYP450 inhibition profiles .
Evidence Link : AI frameworks in enable "smart laboratories" for autonomous parameter adjustments .
Methodological Framework Integration
Q. How to design a theoretical framework for studying structure-activity relationships (SAR) in this compound class?
Hypothesis : Link bioactivity (e.g., kinase inhibition) to electronic (Hammett σ) or steric (Taft Es) parameters .
Data Collection : Use standardized assays (e.g., enzymatic IC₅₀) and DFT calculations (e.g., HOMO-LUMO gaps) .
Validation : Cross-validate SAR trends with molecular dynamics simulations (e.g., GROMACS) .
Example : correlates substituent electronegativity with antibacterial potency in coumarin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
